
Pentachloronitrosobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachloronitrosobenzene (PCNB) is a synthetic organic compound that is widely used as a fungicide and herbicide. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. PCNB is a potent pesticide that is used to control a wide range of plant diseases and pests, including fungi, bacteria, and insects.
Mécanisme D'action
The mechanism of action of Pentachloronitrosobenzene is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in fungal and plant cell wall synthesis. Pentachloronitrosobenzene also disrupts the cell membrane structure and function, leading to cell death. The exact molecular targets of Pentachloronitrosobenzene are still under investigation.
Biochemical and Physiological Effects:
Pentachloronitrosobenzene has been shown to have a wide range of biochemical and physiological effects on plants and fungi. It inhibits the growth and development of fungal and plant cells by disrupting cell wall synthesis and membrane function. Pentachloronitrosobenzene also affects the metabolism of plants and fungi by altering the activity of key enzymes involved in energy production and biosynthesis.
Avantages Et Limitations Des Expériences En Laboratoire
Pentachloronitrosobenzene is a potent pesticide that is widely used in agricultural and horticultural settings. Its high toxicity and broad-spectrum activity make it an ideal model compound for studying the effects of pesticides on biological systems. However, the use of Pentachloronitrosobenzene in laboratory experiments is limited by its high toxicity and potential environmental impact. Careful handling and disposal procedures are required to minimize the risk of exposure and contamination.
Orientations Futures
Future research on Pentachloronitrosobenzene should focus on the development of safer and more effective pesticides that can be used to control plant diseases and pests. New methods for synthesizing Pentachloronitrosobenzene and other nitroso compounds should be developed to improve yield and purity. The molecular targets of Pentachloronitrosobenzene and its effects on biological systems should be further investigated to better understand its mechanism of action. Finally, the environmental impact of Pentachloronitrosobenzene and other pesticides should be carefully evaluated to ensure their safe and sustainable use in agriculture and horticulture.
Méthodes De Synthèse
Pentachloronitrosobenzene is synthesized by the reaction of p-chloronitrobenzene with sodium nitrite and hydrochloric acid. The reaction produces a mixture of nitroso and nitro compounds, which are then separated by fractional distillation. The nitroso compound is then treated with chlorine to produce Pentachloronitrosobenzene. The synthesis of Pentachloronitrosobenzene is a complex process that requires careful control of reaction conditions and purification steps to ensure high purity and yield.
Applications De Recherche Scientifique
Pentachloronitrosobenzene has been extensively studied for its fungicidal and herbicidal properties. It is used to control a wide range of plant diseases and pests, including Fusarium wilt, Verticillium wilt, and Rhizoctonia solani. Pentachloronitrosobenzene is also used as a soil fumigant to control soil-borne pathogens and pests. In addition, Pentachloronitrosobenzene has been used as a model compound in the study of nitrosation reactions and their effects on biological systems.
Propriétés
Numéro CAS |
13665-49-1 |
|---|---|
Nom du produit |
Pentachloronitrosobenzene |
Formule moléculaire |
C6Cl5NO |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-nitrosobenzene |
InChI |
InChI=1S/C6Cl5NO/c7-1-2(8)4(10)6(12-13)5(11)3(1)9 |
Clé InChI |
XDONTVVGRICUEF-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=O |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=O |
Autres numéros CAS |
13665-49-1 |
Synonymes |
pentachloronitrosobenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



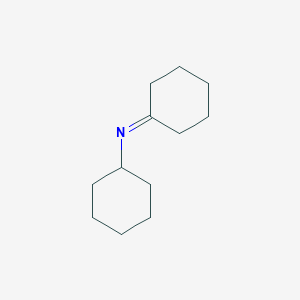



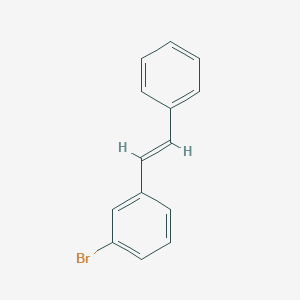

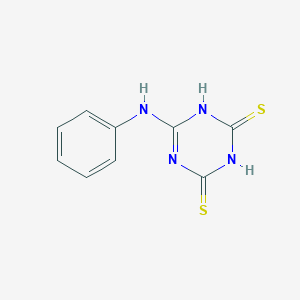
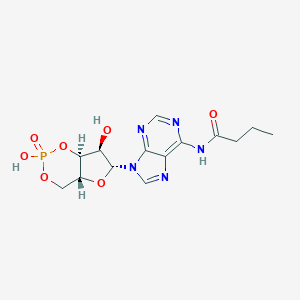

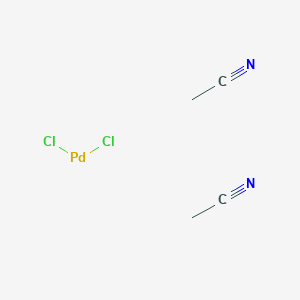


![4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B79603.png)
